TriN2755
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Overview
Description
TriN2755 is a synthetic triazene derivative with antineoplastic activity. Upon metabolic activation via N-demethylation, this compound is converted into highly reactive carbocations that can alkylate DNA and other macromolecules, thereby resulting in DNA cross links, inhibiting DNA replication and repair, and subsequently inducing apoptosis. This agent has high hydrophilicity and photostability and shows a favorable toxicity profile over the other triazenes.
Scientific Research Applications
Antineoplastic Activity
TriN2755 is an alkylating agent under investigation in clinical studies. It has shown promising results in cancer research, particularly in the context of O6-methylguanine DNA methyltransferase (MGMT) depletion. A study demonstrated that its metabolite, TriN3001, led to remission in SW-480 xenograft mice when used in combination with temozolomide. The treatment resulted in significant depletion of MGMT protein in tumors, indicating a potential therapeutic application in cancer treatment (Hilger et al., 2011).
Pharmacokinetics and Photostability
Another aspect of this compound is its high hydrophilicity and photostability, which are considered beneficial over other triazenes. Upon metabolic activation, this compound can form reactive carbocations, leading to DNA cross-links and inducing apoptosis in cancer cells. Its favorable toxicity profile makes it a significant compound in cancer research (Definitions, 2020).
Properties
CAS No. |
1095806-02-2 |
---|---|
Molecular Formula |
C20H22N4O5 |
Molecular Weight |
398.419 |
IUPAC Name |
(E)-(3-(4-(4-(3,3-dimethyltriaz-1-en-1-yl)benzoyl)phenoxy)propanoyl)glycine |
SMILES |
O=C(C1=CC=C(OCCC(NCC(O)=O)=O)C=C1)C2=CC=C(/N=N/N(C)C)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TriN2755; TriN-2755; Tri N2755. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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